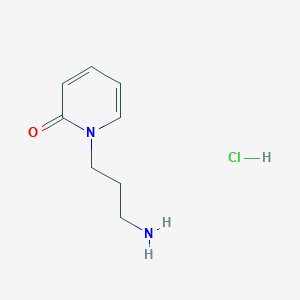
1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
The compound is a derivative of aminopropyl and dihydropyridinone. Aminopropyl compounds are often used in the synthesis of various pharmaceuticals and industrial chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyl compounds are often synthesized through reactions involving amination and hydrogenation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FTIR, Raman, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving aminopropyl compounds can vary widely depending on the specific compound and conditions. For example, aminopropyl methacrylamide hydrochloride has been used in the synthesis of cationic microgels .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups. For example, aminopropyl compounds are generally soluble in water and many polar organic solvents .Scientific Research Applications
Synthetic Organic Chemistry
DHP derivatives serve as key scaffolds in synthetic organic chemistry, utilized for the synthesis of complex organic compounds. The Hantzsch Condensation reaction is a primary method for preparing DHPs, showcasing their significance in constructing bioactive molecules. Recent methodologies emphasize atom economy and environmental friendliness, highlighting the role of DHPs in developing more sustainable chemical syntheses (Sohal, 2021).
Pharmacological Applications
Atypical DHP derivatives have been explored for their neuroprotective and memory-enhancing actions, demonstrating significant effects at low doses in animal models of neurodeficiency. These studies suggest the potential of DHPs in treating neurological disorders, including Alzheimer's disease, by modulating neurotransmitter systems and enhancing synaptic plasticity (Kluša, 2016).
Material Science and Nanotechnology
DHPs have been investigated for creating stable and smooth siloxane monolayers on surfaces, presenting applications in materials science. Their physiological activity also positions them as prospective candidates for pharmaceutical and medical applications, including as plant growth biostimulants and in high-tech devices (Adamovich et al., 2022).
Polyamine Biosynthesis
DHP derivatives are implicated in the biosynthesis of polyamines, critical for cellular activities related to growth, development, and stress response in plants. Aminopropyltransferases, enzymes synthesizing higher polyamines, highlight the biochemical significance of DHP-related structures in vital physiological processes (Shao, Majumdar, & Minocha, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and (3-Aminopropyl)triethoxysilane , are known to interact with carboxyl groups and metal oxides respectively. These interactions suggest that the compound could potentially target proteins or other biomolecules with carboxyl groups or metal oxide surfaces.
Mode of Action
For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Biochemical Pathways
Similar compounds like n1,n4-bis(3-aminopropyl)1,4-butanediamine: 4 hcl, a hydrochloride salt of spermine, are known to be involved in polyamine synthesis from ornithine . This suggests that the compound could potentially influence polyamine-related pathways.
Result of Action
Similar compounds like (3-aminopropyl)triethoxysilane have been used for covalent attaching of organic films to metal oxides such as silica and titania , suggesting that the compound could potentially modify cellular surfaces or structures.
Action Environment
Similar compounds like (3-aminopropyl)triethoxysilane are known to be toxic and should be used in a fume hood with gloves , indicating that safety precautions should be taken when handling this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-aminopropyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-3-7-10-6-2-1-4-8(10)11;/h1-2,4,6H,3,5,7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIRJQMDJQFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)


![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)


![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)
